1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that features a biphenyl group linked to a triazole ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Suzuki Coupling Reaction: The initial step often involves a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid to form the biphenyl core.
Azide-Alkyne Cycloaddition:
Carboxylation: Finally, the triazole derivative is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or the biphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl triazole carboxylic acid derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced triazole derivatives .
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Materials Science: The compound is used in the development of metal-organic frameworks (MOFs) and other advanced materials due to its ability to form stable complexes with metals.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-4-carboxylic acid: Lacks the triazole ring, making it less versatile in forming metal complexes.
1,1’-Biphenyl-4-yl-1H-1,2,3-triazole: Missing the carboxylic acid group, which limits its applications in organic synthesis.
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Contains a fluorine atom, altering its chemical reactivity and biological activity.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a biphenyl group, a triazole ring, and a carboxylic acid group. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in chemistry, biology, and materials science .
Properties
Molecular Formula |
C15H11N3O2 |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
1-(4-phenylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)14-10-18(17-16-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,19,20) |
InChI Key |
YJANOBAUYAGBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=C(N=N3)C(=O)O |
Origin of Product |
United States |
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